

disilylsilane vs monosilane reaction kinetics

Author: Smolecule Technical Support Team. Date: February 2026

Compound Focus: Disilylsilane

CAS No.: 7783-26-8

Cat. No.: S1893276

Get Quote

Direct Kinetic Comparison in CVD Growth

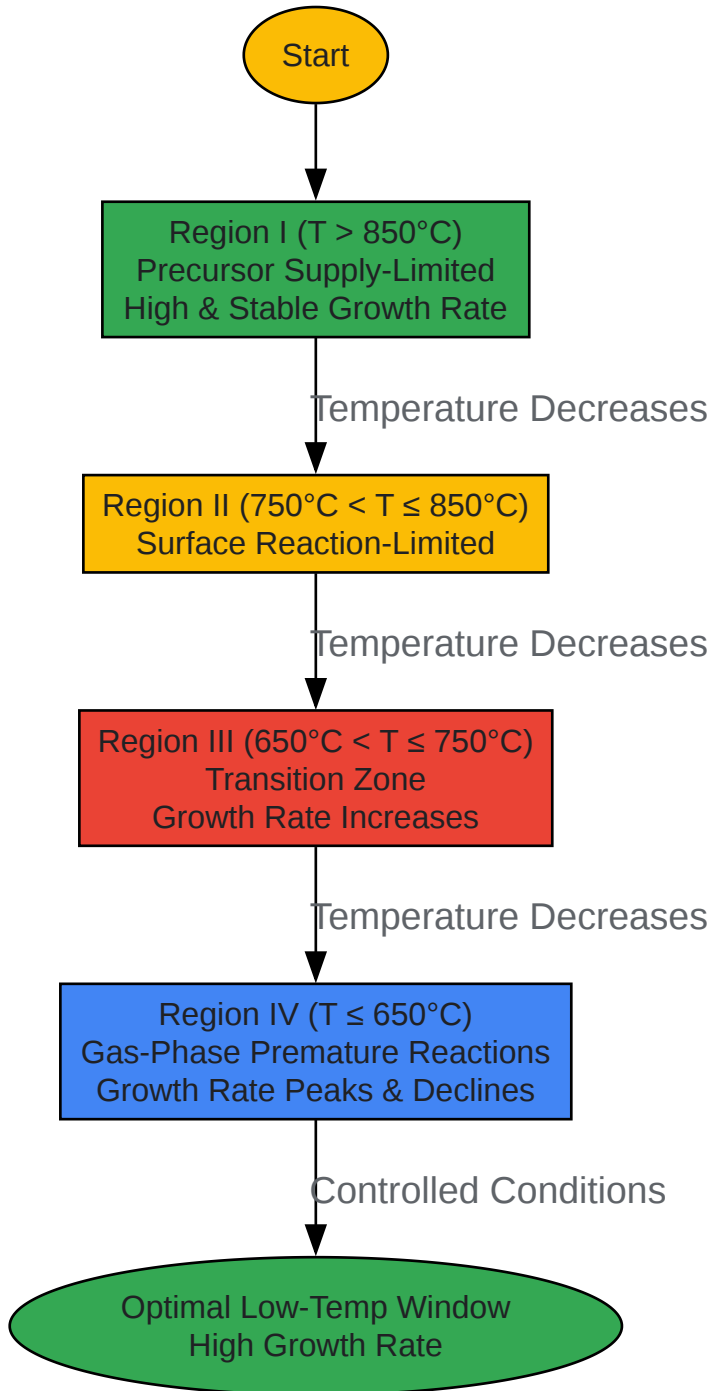
The table below summarizes key findings from a benchmarking study that directly compared **silane (SiH₄)**, **disilane (Si₂H₆)**, and dichlorosilane for the low-temperature growth of silicon layers in an industrial Reduced Pressure-CVD tool [1].

Parameter	Monosilane (SiH ₄)	Disilane (Si ₂ H ₆)	Key Implications
General Low-Temperature Growth Rate	Lower	Significantly higher (e.g., ~10x higher at 565°C) [1]	Disilane is more efficient for high-throughput, low-temperature processes.
Activation Energy (E _a)	Higher	Lower [1]	Disilane decomposition is less thermally demanding, favoring lower process temperatures.
Growth Rate Peak	Not present	Present at ~650°C [1]	Disilane kinetics are more complex, requiring precise temperature control to avoid gas-phase reactions and defects.

Parameter	Monosilane (SiH ₄)	Disilane (Si ₂ H ₆)	Key Implications
Precursor Consumption	--	Half the molar flow for equivalent silicon atoms [1]	More efficient silicon atom delivery per molecule with disilane.
Key Advantage	Simpler, well-understood kinetics.	High growth rates at low temperatures.	Choice depends on the priority: simplicity vs. deposition speed.

The relationship between temperature and growth rate for these precursors is complex. The following diagram illustrates the distinct kinetic regions identified for disilane, which are critical for process optimization [1].

Disilane CVD Growth Kinetic Regions



[Click to download full resolution via product page](#)

Detailed Experimental Methodology

The data in the comparison table is derived from the following experimental protocol [1]:

- **Tool:** 300 mm Epsilon 3200 RP-CVD (Reduced Pressure-Chemical Vapour Deposition) tool.
- **Growth Conditions:** Pressure kept constant at **20 Torr (2660 Pa)**. Purified H₂ was used as the carrier gas.
- **Substrates:** Slightly p-type doped 300 mm bulk Si(001) wafers.
- **Precursor Flow:** The mass-flow of disilane was set to **half** that of silane and dichlorosilane to account for the two silicon atoms in each disilane molecule ($F(\text{Si}_2\text{H}_6) / F(\text{H}_2) = 0.006$ vs. $F(\text{SiH}_4) / F(\text{H}_2) = 0.012$).
- **Growth Rate Measurement:** For thick silicon layers (>100 nm), growth rates were calculated using **differential weighting**, a highly accurate method for 300 mm wafers.

Interpretation and Application Guidance

- **For Maximum Low-Temperature Growth Speed:** Disilane is the superior choice, as its weaker Si-Si bond (226 kJ/mol vs. Si-H bond strength of 318 kJ/mol) facilitates easier decomposition and higher growth rates at lower thermal budgets [1].
- **For Process Simplicity and Control:** Monosilane may be preferred when very high growth rates are not the primary goal, as its kinetics are less complex and lack the significant gas-phase reaction regime that complicates disilane use.
- **Critical Consideration for Disilane:** The presence of a growth rate peak and subsequent decline at lower temperatures is attributed to **premature gas-phase reactions and particle formation** before the precursor reaches the substrate surface [1]. This necessitates careful optimization of temperature and gas flow dynamics to harness disilane's advantages without introducing defects.

Need Custom Synthesis?

Email: info@smolecule.com or [Request Quote Online](#).

References

1. A benchmarking of silane, disilane and dichlorosilane for ... [sciencedirect.com]

To cite this document: Smolecule. [disilylsilane vs monosilane reaction kinetics]. Smolecule, [2026]. [Online PDF]. Available at: [<https://www.smolecule.com/products/b1893276#disilylsilane-vs-monosilane-reaction-kinetics>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

Smolecule

Your Ultimate Destination for Small-Molecule (aka. smolecule) Compounds, Empowering Innovative Research Solutions Beyond Boundaries.

Contact

Address: Ontario, CA 91761, United States

Phone: (512) 262-9938

Email: info@smolecule.com

Web: www.smolecule.com